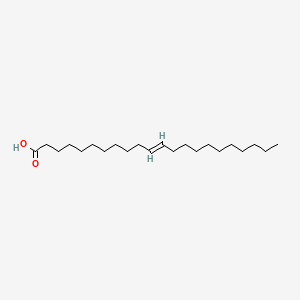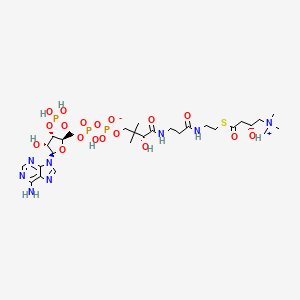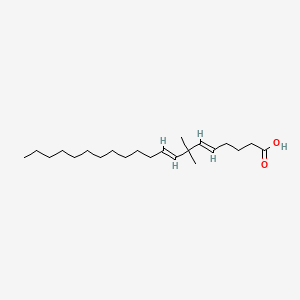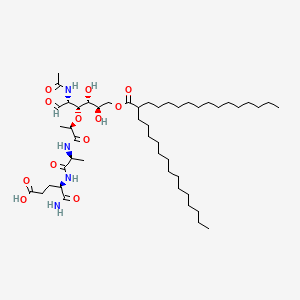
11-Docosenoic acid
Descripción general
Descripción
11-Docosenoic acid, also known as Erucic acid or Cetoleic acid, is a 22-carbon monounsaturated fatty acid . It is found in certain vegetable oils, such as rapeseed oil , and in fish oil . It has been explored for its potential anticancer qualities and has also been employed in the management of X-linked adrenoleukodystrophy, a neurological and adrenal gland disorder .
Molecular Structure Analysis
The molecular formula of this compound is C22H42O2 . The InChI code isInChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h11-12H,2-10,13-21H2,1H3,(H,23,24)/b12-11- . The SMILES representation is CCCCCCCCCC/C=C\CCCCCCCCCC(O)=O . Physical And Chemical Properties Analysis
The exact mass of this compound is 338.31848 . It is soluble in ethanol . The molecule has 24 heavy atoms, no rings, 19 rotatable bonds, a topological polar surface area of 37.30, 1 hydrogen bond donor, and 2 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Dietary and Health Implications in Greenland Eskimos
A study by Ackman, Eaton, & Dyerberg (1980) investigated the distribution of 11-docosenoic acid in the diet and plasma of Greenland Eskimos. They found a significant presence of this fatty acid, particularly the 22:1 omega 11 isomer, which is common in marine mammal fats. This was correlated with the excellent cardiovascular health observed in the Eskimo population, suggesting potential health benefits.
Analytical Techniques for Fatty Acids
Shimizu and Ando (2012) developed a gas chromatographic method for separating positional isomers of docosenoic acid, including this compound, on an SLB-IL100 ionic liquid column. Their research, detailed in their paper, provides a powerful tool for detailed analysis of monounsaturated fatty acids, critical for both research and industrial applications.
Metabolic Pathways in Rats
The metabolic degradation of this compound in rats was studied by Craig & Beare (1967). They found that this fatty acid is broken down into eicosenoic and octadecenoic acids, providing insights into its metabolic pathways and potential impacts on health.
Role in Fish Lipids
Research by Ackman, Sebedio, & Kovacs (1980) explored the role of eicosenoic and docosenoic fatty acids in marine and freshwater fish oils. They found differences in the isomeric compositions of these acids in various fish oils, contributing to understanding the dietary and ecological roles of these fatty acids.
Localization in Plant Tissues
Radwan's 1976 study found significant amounts of 11-eicosenoic and 13-docosenoic acids in certain parts of the Tropaeolum majus plant. This research contributes to understanding the distribution and function of these fatty acids in plants.
Seed Fatty Acid Biosynthesis
A study by Pollard & Stumpf (1980) on meadowfoam seeds found the biosynthesis of 11-eicosenoate and 13-docosenoate, among other fatty acids. This research provides insights into the biosynthesis of long-chain fatty acids in plants.
Corrosion Inhibitors in Industry
Elsharif et al. (2020) synthesized new amide derivatives of 13-docosenoic acid as corrosion inhibitors for the oil and gas industry. Their study, detailed in the paper, highlights the potential industrial applications of these fatty acids.
Nutritional Considerations in Feed and Food
A comprehensive review by Knutsen et al. (2016) on erucic acid (a major form of docosenoic acid) in feed and food discusses its impact on health, contributing to regulatory considerations in food safety.
Mecanismo De Acción
Erucic acid, a monounsaturated omega-9 fatty acid, has demonstrated favorable effects in rodents, including ameliorating myocardial lipidosis (fat accumulation in the heart muscle), congestive heart disease, hepatic steatosis (fat accumulation in the liver), and memory impairments . It is frequently utilized as a nutritional supplement for the treatment of adrenoleukodystrophy, myocardial disease, and memory improvement .
Safety and Hazards
11-Docosenoic acid should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas . It is not for human or veterinary use .
Propiedades
IUPAC Name |
(E)-docos-11-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h11-12H,2-10,13-21H2,1H3,(H,23,24)/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDZDTDNIULJBE-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C/CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313002 | |
| Record name | (11E)-11-Docosenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62600-37-7, 506-36-5 | |
| Record name | (11E)-11-Docosenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62600-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetoleic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11E)-11-Docosenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Catelaidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031013 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B1240408.png)
![Dimethyl 2,6-dimethyl-4-[3-(3-spiro[indene-1,4'-piperidine]-1'-ylpropylcarbamoylamino)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1240412.png)








![1-[[5-[3-(2,6-Dimethyl-cyclohexyl)-ureido]-2-(3,3-dimethyl-2-oxo-butyl)-6,6-dimethyl-4-oxo-heptanoylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1240429.png)

